Adapalene Dimer Impurity
CAS No.:
Cat. No.: VC0206789
Molecular Formula: C₄₆H₄₀O₆
Molecular Weight: 688.81
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₆H₄₀O₆ |
|---|---|
| Molecular Weight | 688.81 |
Introduction
Chemical Properties and Structure
Molecular Identity and Nomenclature
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₆H₄₀O₆ | |
| Molecular Weight | 688.81 g/mol | |
| CAS Number | 935560-29-5 | |
| Physical State | Solid | |
| SMILES Notation | OC(C(C=C1)=CC(C1=C2)=CC=C2C3=CC=C(OC)C([C@@]4(C[C@H]5C6)C[C@H]6CC@H[C@H]4C7=C(OC)C=CC(C8=CC=C(C=C(C(O)=O)C=C9)C9=C8)=C7)=C3)=O |
The chemical structure features a complex arrangement incorporating adamantane groups, methoxyphenyl moieties, and naphthoic acid components, reflecting its origin as a dimerization product of Adapalene-related intermediates .
Formation Mechanisms and Synthesis
Formation Pathways
Adapalene Dimer Impurity typically forms as a secondary reaction during the synthesis of Adapalene. The formation involves specific reaction pathways that can occur under certain conditions during the manufacturing process. The coupling reaction often results in dimer impurities during the organozinc compound reaction with 2-(1-adamantyl)-4-bromoanisole and related intermediates .
Factors Influencing Formation
Several critical factors influence the formation of Adapalene Dimer Impurity during synthesis:
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Solvent Selection: The dimeric by-product has very low solubility in most solvents, necessitating careful solvent selection to minimize its formation .
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Reaction Conditions: Temperature, pressure, and reaction time significantly impact the formation rate of the dimer impurity .
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Catalysts and Reagents: The type and concentration of catalysts used in coupling reactions can influence dimer formation rates .
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Purification Protocols: Effective purification strategies are essential to remove the dimer impurity from the final Adapalene product .
The design of economical industrial processes that yield pure Adapalene without expensive chromatographic methods requires proper solvent selection and conditions to inhibit the formation of this by-product .
Analytical Detection and Quantification Methods
HPLC Techniques
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for detecting and quantifying Adapalene Dimer Impurity in pharmaceutical formulations .
Table 2: HPLC Parameters for Adapalene Dimer Impurity Analysis
HPLC analysis offers several advantages for Adapalene Dimer Impurity detection:
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High sensitivity and specificity
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Ability to process multiple samples quickly
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Accurate determination of minute quantities
Validation Parameters
The analytical methods for detecting Adapalene Dimer Impurity typically undergo rigorous validation procedures to ensure reliability and accuracy. These validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) .
HPLC purity assessments of Adapalene samples often report impurity levels as area percent, with pharmaceutical-grade Adapalene requiring specific impurity limits . For instance, high-purity Adapalene samples show HPLC purity of approximately 99.86% at 272 nm, with the dimer impurity either below detection limits or carefully controlled .
Pharmaceutical Significance
Regulatory Considerations
Pharmaceutical regulatory frameworks typically establish acceptable limits for impurities in active pharmaceutical ingredients (APIs). For Adapalene Dimer Impurity, manufacturers must implement quality control measures to ensure that its concentration remains below specified thresholds in the final product .
Research Applications
Quality Control Applications
The primary research application of Adapalene Dimer Impurity lies in pharmaceutical quality control:
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Method Development: As a reference standard for developing and validating analytical methods for Adapalene impurity profiling .
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Process Optimization: Understanding its formation mechanisms helps in optimizing manufacturing processes to minimize impurity formation .
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Stability Studies: Monitoring the formation of this impurity during stability studies provides insights into degradation pathways of Adapalene .
Structure-Activity Relationship Studies
While the primary focus remains on minimizing its presence in pharmaceutical formulations, studying the structural features of Adapalene Dimer Impurity can provide valuable insights into the structure-activity relationships of Adapalene and related retinoids .
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